molecular formula C15H26N2O4 B1381169 tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1788041-42-8

tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No.: B1381169
CAS No.: 1788041-42-8
M. Wt: 298.38 g/mol
InChI Key: VPMAFGGDBMPXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate is a specialized chemical building block of significant interest in modern drug discovery, particularly in the synthesis of complex pharmacologically active molecules . Its molecular architecture incorporates both a Boc-protected piperazine and a unique 1-ethoxycyclopropanecarbonyl moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, often employed to improve solubility and optimize the physicochemical properties of drug candidates. The 1-ethoxycyclopropyl carbonyl group is a less common feature that can impart conformational restraint and enhance metabolic stability to a molecule. This combination makes the compound a versatile synthon for constructing sophisticated molecular architectures. It is recognized for its application as a key intermediate in the development of Protein Degrader Building Blocks, such as those used in Proteolysis-Targeting Chimeras (PROTACs) . In this cutting-edge therapeutic modality, it can be utilized as a component of the linker that connects an E3 ligase ligand to a target protein ligand, playing a critical role in the formation of the ternary complex that induces targeted protein degradation. This mechanism offers a novel approach to tackling disease targets previously considered undruggable.

Properties

IUPAC Name

tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-15(6-7-15)12(18)16-8-10-17(11-9-16)13(19)21-14(2,3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMAFGGDBMPXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123520
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-42-8
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Acylation of N-Boc-piperazine

  • Reagents: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (dichloromethane or dichloroethane).
  • Conditions: The reaction is conducted at 0–20 °C under stirring.
  • Procedure: N-Boc-piperazine and triethylamine are dissolved in the inert solvent. Cyclopropanecarbonyl chloride is added dropwise to control the exothermic reaction. After completion (2–4 hours), the mixture is quenched with water and extracted. The organic phase is washed with dilute acid and water, then concentrated to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate as a solid.
  • Yield: Approximately 98% under optimized conditions.
  • Notes: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is maintained between 1.1:1 and 1.3:1, and triethylamine to N-Boc-piperazine between 1.5:1 and 2:1 to ensure complete acylation and neutralization of HCl byproduct.

Step 2: Reduction to Cyclopropylmethyl Derivative

  • Reagents: tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, sodium borohydride, boron trifluoride diethyl etherate, ether solvent (tetrahydrofuran or ethylene glycol dimethyl ether).
  • Conditions: Reaction temperature controlled between 0–25 °C.
  • Procedure: The acylated intermediate is dissolved in the ether solvent under nitrogen atmosphere. Sodium borohydride is added, followed by slow dropwise addition of boron trifluoride diethyl etherate to activate the carbonyl for reduction. The reaction proceeds for 2–4 hours. Quenching is performed with ice water, followed by extraction and solvent removal to isolate N-Boc-4-(cyclopropylmethyl)piperazine.
  • Yield: High yield with good purity; typical yields exceed 90%.
  • Notes: Molar ratios are critical: boron trifluoride diethyl etherate to substrate is 1.1:1 to 1.5:1; sodium borohydride to substrate is 1.5:1 to 2:1.

Step 3: Introduction of the Ethoxy Group and Deprotection

  • Reagents: N-Boc-4-(cyclopropylmethyl)piperazine, alcohol solvent (isopropanol or methanol), concentrated hydrochloric acid, sodium hydroxide or potassium hydroxide aqueous solution.
  • Conditions: Reaction temperature 40–60 °C, reaction time 2–4 hours.
  • Procedure: The N-Boc-protected intermediate is dissolved in the alcohol solvent, and concentrated hydrochloric acid is added dropwise to facilitate substitution or ring modification introducing the ethoxy group on the cyclopropane ring. The mixture is then neutralized with base to pH 10–11, extracted, and concentrated to yield the target compound.
  • Yield: Optimized to maintain high purity and yield.
  • Notes: The molar ratio of hydrochloric acid to substrate is maintained between 2.5:1 and 3:1 to ensure complete reaction.
Step Reagents & Solvents Temperature (°C) Reaction Time (h) Molar Ratios (key reagents) Yield (%) Notes
1 N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine, DCM or DCE 0–20 2–4 Cyclopropanecarbonyl chloride : N-Boc-piperazine = 1.1–1.3 : 1; Triethylamine : N-Boc-piperazine = 1.5–2 : 1 ~98 Controlled addition, aqueous workup
2 tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, NaBH4, BF3·OEt2, THF or glyme 0–25 2–4 BF3·OEt2 : substrate = 1.1–1.5 : 1; NaBH4 : substrate = 1.5–2 : 1 >90 Nitrogen atmosphere, careful quench
3 N-Boc-4-(cyclopropylmethyl)piperazine, isopropanol or methanol, conc. HCl, NaOH or KOH 40–60 2–4 HCl : substrate = 2.5–3 : 1 High pH adjusted to 10–11, extraction
  • The use of N-Boc-piperazine as a starting material provides a protected piperazine nitrogen, which prevents side reactions during acylation and reduction steps.
  • Cyclopropanecarbonyl chloride is preferred over other cyclopropane derivatives due to its higher reactivity and availability, allowing for efficient acylation.
  • The reduction step using sodium borohydride activated by boron trifluoride etherate is critical to convert the ketone to the cyclopropylmethyl group without affecting the Boc protection.
  • The final step involving hydrochloric acid and alcohol solvent introduces the ethoxy substituent on the cyclopropane ring, completing the synthesis of tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate.
  • The overall synthetic route is scalable, cost-effective, and yields high-purity product suitable for further pharmaceutical development.

The preparation of this compound follows a well-defined multi-step synthetic pathway involving acylation, selective reduction, and functional group modification under controlled conditions. The method benefits from readily available raw materials, high yields, and operational simplicity, making it suitable for large-scale synthesis. Detailed control of reaction parameters such as temperature, reagent ratios, and solvent choice is essential to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its piperazine moiety is particularly significant due to its presence in numerous drugs, enhancing biological activity and pharmacokinetic properties.

Case Study: Antidepressants
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The incorporation of the ethoxycyclopropanecarbonyl group may enhance the selectivity and efficacy of these compounds, potentially leading to new antidepressant therapies .

1.2 Anticancer Research
Recent studies have explored the use of piperazine derivatives in cancer treatment. Compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting potential applications in oncology .

Synthetic Organic Chemistry

2.1 Building Block for Complex Molecules
The compound is utilized as a building block in synthetic pathways to create more complex organic molecules. Its structure allows for various functional group modifications, making it a valuable precursor in the synthesis of biologically active compounds.

Application AreaDescription
Pharmaceutical SynthesisUsed to synthesize piperazine-based drugs with enhanced therapeutic profiles.
Organic SynthesisActs as an intermediate for constructing complex organic frameworks.

2.2 Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer properties, potentially leading to materials with tailored functionalities for specific applications such as drug delivery systems or biodegradable polymers .

Mechanism of Action

The mechanism by which tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Substituent(s) Molecular Formula Key Properties/Findings Reference
Target compound (1788041-42-8) 1-ethoxycyclopropanecarbonyl C₁₅H₂₅N₂O₄ High purity (95%); stable under standard conditions
tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate (206446-48-2) Ethoxycarbonylphenyl C₁₉H₂₆N₂O₄ Aromatic ring enhances π-π interactions; used in polymer chemistry
tert-Butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate (1258639-00-7) Difluoro-oxoethyl C₁₄H₂₂F₂N₂O₄ Fluorine atoms improve metabolic stability and lipophilicity
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) Piperidin-4-yl C₁₄H₂₇N₃O₂ Increased basicity due to secondary amine; prone to degradation in acidic media
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (184042-58-8) 2-Fluoroethyl C₁₁H₂₁FN₂O₂ Fluorine substitution enhances BBB penetration; used in CNS-targeting agents
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (2241665-65-4) Tetrazole-phenylmethyl C₂₂H₂₉N₆O₂ Tetrazole moiety introduces acidity (pKa ~4.8); used in coordination chemistry

Stability and Reactivity

  • Degradation in Acidic Media : Unlike the target compound, derivatives such as tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) are susceptible to Boc deprotection under acidic conditions, limiting their utility in gastric fluid environments .
  • Cyclopropane Stability : The 1-ethoxycyclopropanecarbonyl group in the target compound confers rigidity and resistance to ring-opening reactions compared to linear acyl substituents (e.g., ethoxycarbonylphenyl in 206446-48-2) .

Biological Activity

Tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name: this compound
  • CAS Number: 1788041-42-8
  • Molecular Formula: C15H26N2O4
  • Molecular Weight: 298.383 g/mol

The compound features a piperazine core, which is significant in drug design due to its ability to interact with various biological targets.

Pharmacological Profile

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:

  • GPR119 Agonism:
    • Compounds structurally related to this piperazine derivative have been investigated for their ability to activate GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. For instance, studies have shown that certain piperazine derivatives can enhance insulin release and improve glucose tolerance in diabetic models .
  • Antimicrobial Activity:
    • Some piperazine derivatives demonstrate antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
  • Neuropharmacological Effects:
    • Piperazine compounds have also been studied for their effects on central nervous system targets, including histamine receptors. They may act as antagonists or modulators, indicating possible uses in treating neurological disorders .

Study on GPR119 Activation

In a recent study, a series of novel piperazine derivatives were synthesized and tested for their agonistic activity on GPR119. Among these, several compounds showed significant binding affinity and efficacy in stimulating GLP-1 secretion in vitro, highlighting the therapeutic potential of such compounds for managing type 2 diabetes mellitus (T2DM) .

Antimicrobial Testing

A study reported the synthesis of various piperazine derivatives and their subsequent testing against bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Data Tables

Biological ActivityCompoundObserved Effect
GPR119 AgonismThis compoundEnhanced insulin secretion
AntibacterialVarious piperazine derivativesInhibition of Gram-positive bacteria
NeuropharmacologicalPiperazine derivativesModulation of histamine receptors

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate?

  • Methodological Answer : High yields (>80%) for analogous piperazine-carboxylate derivatives are achieved using polar aprotic solvents (e.g., 1,4-dioxane) with potassium carbonate as a base under reflux (110°C, 12 hours). For cyclopropane-containing analogs, diazoacetyl intermediates may require milder conditions (e.g., tetrahydrofuran at 0°C for 2 hours) to avoid decomposition . Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the piperazine backbone, tert-butyl group (δ ~1.4 ppm), and cyclopropane carbonyl signals. For ambiguous peaks, 2D techniques (HSQC, HMBC) resolve structural ambiguities .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21_1/n space group) validates molecular conformation, hydrogen bonding, and torsional angles. Data collection with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXTL software are standard .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm purity (>97%) .

Advanced Research Questions

Q. How can reaction mechanisms involving tert-butyl-protected piperazine derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Track intermediate formation via in situ FT-IR or HPLC. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate forms via nucleophilic substitution (e.g., bromoacetyl precursors reacting with tetramethylguanidine) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies for cyclopropane ring-opening or acyl transfer reactions .

Q. How to resolve contradictions in spectroscopic data for structural isomers?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers in piperazine rings at variable temperatures (e.g., coalescence temperatures for tert-butyl group conformers) .
  • X-ray vs. NMR Discrepancies : If crystal packing effects distort NMR-observed conformations, compare solid-state (X-ray) and solution-state (NOESY) data to identify dynamic equilibria .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis of the tert-butyl ester in acidic conditions.
  • Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (e.g., decomposition onset >200°C) and correlate with DFT-calculated bond dissociation energies .

Q. What strategies enable enantioselective synthesis of chiral piperazine derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate as a template for asymmetric induction .
  • Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol gradients (90:10 → 70:30) .

Application-Focused Questions

Q. How is this compound applied in medicinal chemistry for target validation?

  • Methodological Answer :

  • PROTAC Synthesis : Use the tert-butyl group as a stabilizing linker in proteolysis-targeting chimeras (PROTACs). For example, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate facilitates E3 ligase recruitment .
  • Kinase Inhibition Assays : Test cyclopropane carbonyl derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, with IC50_{50} values compared to control inhibitors .

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Solvent Selection : Replace 1,4-dioxane (toxic) with 2-MeTHF or cyclopentyl methyl ether for greener processing .
  • Continuous Flow Reactors : Optimize residence time (e.g., 30 minutes at 100°C) to enhance reproducibility and reduce byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.